1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a trifluoromethyl ketone group at the 2-position. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one can be compared with other pyrazole derivatives, such as:
1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide: This compound contains additional functional groups, leading to different biological activities and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as it imparts increased stability, lipophilicity, and reactivity compared to its analogs.
Biological Activity
1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C8H8F3N3O, and it features a pyrazole ring substituted with trifluoroethyl and ethyl groups. The structural characteristics contribute to its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C8H8F3N3O |
Molecular Weight | 227.17 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. In a study examining various derivatives, including this compound, it was found to possess notable activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antimalarial Potential
The compound has been evaluated for its antimalarial properties, particularly against Plasmodium falciparum. It targets dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. In vitro studies showed that the compound inhibited P. falciparum with an IC50 value below 0.03 μM, indicating high potency compared to existing antimalarials .
The primary mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound acts as an inhibitor of DHODH, leading to a decrease in pyrimidine synthesis necessary for DNA replication in parasites.
- Binding Affinity : Its trifluoroethyl group enhances lipophilicity and binding affinity to the target enzyme, improving efficacy.
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their antimicrobial efficacy. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Antimalarial Trials
Clinical trials conducted in Peru assessed the efficacy of the compound as a single-dose treatment for malaria. Results indicated that it successfully cleared P. falciparum infections in patients within 24 hours post-administration. However, lower efficacy was noted against P. vivax, suggesting further optimization is needed for broader application .
Properties
Molecular Formula |
C7H7F3N2O |
---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-5(3-4-11-12)6(13)7(8,9)10/h3-4H,2H2,1H3 |
InChI Key |
XQTSWJDLOKNBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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